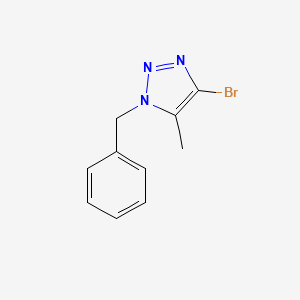

1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-benzyl-4-bromo-5-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-8-10(11)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRMECBHJSFWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Methyl-1,2,3-Triazole

- Bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the C4 position without affecting other sites.

- The reaction is carried out in inert solvents and at low temperatures to avoid over-bromination or decomposition.

N1-Benzylation

- The brominated intermediate is then reacted with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions to alkylate the N1 nitrogen.

- Phase transfer catalysts such as tetrabutylammonium bromide may be used to enhance the reaction rate and yield.

- Typical bases include potassium carbonate or sodium hydride in solvents like DMF or acetonitrile.

Buchwald–Hartwig Amination and Cross-Coupling Approaches

A more modern and versatile method involves Buchwald–Hartwig cross-coupling reactions, which allow for the direct formation of C-N bonds on halo-substituted triazoles.

- Halo-1,2,3-triazoles (e.g., 4-bromo-5-methyl-1H-1,2,3-triazole) can be reacted with benzyl amines or benzyl halides in the presence of palladium catalysts such as (THP-Dipp)Pd(cinn)Cl and bases like sodium tert-butoxide.

- The reaction is typically performed in dry 1,4-dioxane under argon atmosphere at elevated temperatures (~120 °C) for extended times (e.g., 18 h).

- After work-up and chromatographic purification, the desired N-benzylated product is obtained in good yield.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Substituted Triazoles

Another synthetic route involves copper-catalyzed azide-alkyne cycloaddition using substituted benzyl bromides and terminal alkynes.

- Benzyl bromides (including 2-bromo- and 4-methyl-substituted benzyl bromides) react with terminal alkynes under copper catalysis to form 1,4-disubstituted triazoles.

- Yields reported range from 83% to 97% depending on substituents and reaction conditions.

- This method allows for the introduction of the benzyl group at N1 while simultaneously incorporating other substituents at C4 or C5 via the alkyne partner.

Selective Methylation and Functional Group Manipulation

In some patented methods, mixtures of 1-substituted-4-bromo- and 1-substituted-5-bromo-1,2,3-triazole carboxylic acids are selectively methylated using methyl iodide in the presence of bases and polar solvents (THF, DMF, DMAc) at low temperatures (0–80 °C), enabling the isolation of pure 1-substituted-4-bromo-1,2,3-triazole derivatives.

Summary Table of Representative Preparation Methods

Research Findings and Considerations

- The Buchwald–Hartwig method provides a robust and versatile approach for preparing N-benzylated bromotriazoles with high selectivity and yields, suitable for scale-up.

- CuAAC methods offer a straightforward and atom-economical route but require careful control of copper catalyst and reaction conditions to avoid side reactions.

- Bromination steps must be carefully controlled to prevent over-bromination or ring degradation, often requiring low temperatures and inert atmospheres.

- Selective methylation techniques facilitate purification and functional group transformations, useful in multi-step syntheses involving carboxylic acid derivatives of bromotriazoles.

Chemical Reactions Analysis

Bromine–Lithium Exchange and Subsequent Functionalization

The bromine atom at position 4 undergoes regioselective bromine–lithium exchange when treated with butyllithium in tetrahydrofuran (THF) or diethyl ether at low temperatures (−78°C to 0°C). The resulting lithiated intermediate reacts with electrophiles to yield diverse derivatives .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Dimethyl disulfide | 1-Benzyl-4-methylsulfanyl-5-methyl-1H-1,2,3-triazole | 91.5 | THF, −78°C → 0°C, 2 h |

| Carbon dioxide | 1-Benzyl-4-carboxy-5-methyl-1H-1,2,3-triazole | 85 | Diethyl ether, −78°C, 1 h |

| Benzophenone | 1-Benzyl-4-diphenylhydroxymethyl-5-methyl-1H-1,2,3-triazole | 78 | THF, −78°C → rt, 12 h |

This method enables precise substitution at position 4 while retaining the methyl group at position 5 and the benzyl group at N-1 .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nature of the triazole ring activates the bromine atom for NAS. Reactions with sodium azide or amines under mild conditions replace bromine with azide or amino groups .

| Substrate | Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole | NaN₃ | 1-Benzyl-4-azido-5-methyl-1H-1,2,3-triazole | 88 | DMSO, 25°C, 24 h |

| — | Benzylamine | 1-Benzyl-4-benzylamino-5-methyl-1H-1,2,3-triazole | 72 | EtOH, 60°C, 8 h |

Cycloaddition Reactivity

While the compound itself does not directly participate in 1,3-dipolar cycloadditions, its synthetic precursors (e.g., benzyl azides) are key intermediates in Huisgen cycloadditions. The bromine atom’s electron-withdrawing effect lowers the LUMO energy of adjacent positions, facilitating regioselective reactions .

Stability Under Basic and Acidic Conditions

Scientific Research Applications

Synthesis of 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole

The synthesis of this compound typically involves the reaction of benzyl azide with appropriate alkyne substrates through a click chemistry approach. This method is favored for its efficiency and ability to produce high yields of the desired compounds. The compound can also be synthesized via various metal-catalyzed reactions that facilitate the formation of triazole rings from azides and alkynes under mild conditions .

Biological Activities

The pharmacological potential of triazoles, including this compound, is noteworthy. Research indicates that triazoles exhibit a broad spectrum of biological activities:

- Antimicrobial Properties : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain triazoles possess significant antibacterial activity against resistant strains .

- Anticancer Activity : Some triazoles have been reported to inhibit cancer cell proliferation. Specific derivatives have shown promising results in vitro against human breast cancer cells (MCF-7) with IC50 values indicating potent anticancer properties .

- Antiviral Effects : Triazoles are also explored for their antiviral activities. Their mechanism often involves interference with viral replication processes .

Applications in Medicinal Chemistry

Triazoles serve as crucial scaffolds in drug design due to their ability to form stable interactions with biological targets:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics and antifungals based on triazole structure. |

| Anticancer Drugs | Synthesis of compounds targeting specific cancer pathways. |

| Antiviral Compounds | Exploration of triazole derivatives as inhibitors of viral enzymes. |

Several drugs containing triazole moieties have been approved for clinical use, showcasing their therapeutic relevance. For example, compounds like rufinamide are utilized in treating epilepsy .

Agricultural Applications

In agriculture, triazoles are recognized for their role as fungicides. They inhibit the biosynthesis of ergosterol in fungal cells, which is essential for maintaining cell membrane integrity:

| Fungicide Application | Mechanism of Action |

|---|---|

| Crop Protection | Inhibition of fungal growth through ergosterol biosynthesis disruption. |

Triazole-based fungicides are employed to manage various plant diseases, enhancing crop yield and quality.

Materials Science

Triazoles also find applications in materials science due to their unique chemical properties:

- Corrosion Inhibitors : Triazole derivatives have been studied as effective corrosion inhibitors for metals like copper .

- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies

Several studies highlight the efficacy and versatility of this compound:

- Anticancer Study : A study investigated the cytotoxic effects of various triazole derivatives on MCF-7 cells, revealing that modifications on the triazole ring could significantly enhance anticancer activity .

- Agricultural Field Trials : Field trials demonstrated that crops treated with triazole fungicides showed a marked reduction in fungal infections compared to untreated controls .

- Material Performance Testing : Research on corrosion resistance indicated that triazole-based inhibitors provided superior protection for metals exposed to aggressive environments .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with various biological molecules, influencing their activity . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The unique substitution pattern of 1-benzyl-4-bromo-5-methyl-1H-1,2,3-triazole distinguishes it from related triazoles:

- Bromo vs. Amino at C4: Unlike 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (), which has an amino group at C5 and phenyl at C4, the bromine atom in the target compound enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., with p-toluidine to yield 2u in 69% yield) .

- Benzyl vs.

- Bromo vs. Fluorine Substitution : Fluorinated triazoles (e.g., 1-(3-fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole, ) exhibit distinct electronic properties due to fluorine’s strong electronegativity, whereas bromine’s polarizability may enhance halogen bonding in crystal packing .

Table 1: Substituent Effects on Key Properties

Reactivity and Functionalization

The C4 bromine atom in the target compound serves as a reactive handle for further derivatization:

- Buchwald–Hartwig Amination: Reacts with p-toluidine to form 1-benzyl-4-(p-tolylamino)-5-methyl-1H-1,2,3-triazole (2u) in 69% yield, outperforming analogous chloro-substituted triazoles in coupling efficiency .

- Halogen Exchange : Bromine’s leaving-group ability contrasts with fluorine’s inertness in fluorinated triazoles, enabling diverse functionalization pathways .

Physical and Crystallographic Properties

X-ray diffraction studies of brominated triazoles (e.g., 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, ) reveal flattened conformations and intermolecular halogen bonding (Br⋯Br interactions: 3.5991–3.6503 Å). The target compound’s benzyl group likely induces steric effects, altering crystal packing compared to aryl-substituted analogues .

Biological Activity

1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring substituted with a benzyl group and a bromo and methyl group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in disease pathways, such as proteases and kinases, disrupting critical biological functions .

- Anticancer Activity : Research indicates that derivatives of triazoles can induce apoptosis in cancer cells by targeting signaling pathways related to cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Studies

A study investigated the anticancer activity of various triazole derivatives including this compound. The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results showed that certain derivatives had notable cytotoxic effects with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

Antiviral Activity

Research has highlighted the potential of this compound as an antiviral agent. In vitro studies demonstrated that it could inhibit the activity of SARS-CoV-2 protease with an IC50 value indicating effective inhibition . This suggests its potential as a therapeutic candidate for treating viral infections.

Antimicrobial Effects

In antimicrobial assays, derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Q & A

Q. How is the crystal structure of 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole determined?

The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection involves a diffractometer at low temperatures (e.g., 293 K) to minimize thermal motion artifacts. Refinement is performed with SHELXL, employing a full-matrix least-squares method against . Key parameters include -factor (<0.06) and -factor (<0.15), with data-to-parameter ratios >15 to ensure reliability. Software suites like WinGX and ORTEP are used for visualization and anisotropic displacement ellipsoid modeling .

Q. What synthetic routes are commonly employed for this compound?

A microwave-assisted Huisgen 1,3-dipolar cycloaddition is a standard method, utilizing benzyl azides and bromoacetylene precursors. Reaction conditions (e.g., 80% power for 9 minutes) yield isomers (1,4- and 1,5-substituted triazoles), requiring chromatographic separation (e.g., silica gel flash chromatography). Post-synthesis analysis via -NMR and NOE experiments distinguishes regioisomers .

Q. How is purity and structural integrity validated post-synthesis?

Purity is confirmed via melting point analysis, IR spectroscopy (C-Br stretch at ~600 cm), and /-NMR (e.g., benzyl protons at δ 5.4–5.6 ppm). Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% from theoretical values. High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks .

Q. What spectroscopic techniques are critical for structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1450–1600 cm).

- NMR : -NMR resolves substituent positions (e.g., methyl group at δ 2.3–2.5 ppm); -NMR confirms bromine’s deshielding effect on adjacent carbons.

- X-ray crystallography : Provides definitive bond lengths (e.g., C-Br ~1.9 Å) and torsion angles .

Q. What are typical applications in medicinal chemistry?

This compound serves as a scaffold for developing enzyme inhibitors (e.g., kinase or protease targets). Its bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies. Derivatives show specificity in binding assays when linked via sulfonyl or carbonyl groups .

Advanced Research Questions

Q. How can isomeric byproducts be resolved during synthesis?

Isomeric mixtures (1,4- vs. 1,5-triazoles) are separated via flash chromatography (hexane/ethyl acetate gradients). Regiochemistry is confirmed by -NMR: 1,4-isomers exhibit distinct coupling patterns (e.g., NOE correlations between benzyl protons and triazole methyl groups). Computational modeling (DFT) may predict regioselectivity trends .

Q. How to address discrepancies in biological activity data across analogs?

Contradictions arise from substituent electronic effects (e.g., sulfonyl vs. carbonyl linkages). For example, sulfonyl groups enhance specificity but reduce potency compared to carbonyl amides. Resolve discrepancies via competitive binding assays (e.g., IC comparisons) and molecular docking (e.g., AutoDock Vina) to analyze binding pocket interactions .

Q. What challenges arise during crystallographic refinement of this compound?

Anisotropic displacement of bromine atoms complicates refinement. SHELXL’s "ISOR" and "DELU" restraints mitigate thermal motion errors. High-resolution data (>0.8 Å) improve accuracy, while twinning (common in triazoles) requires twin-law detection via PLATON .

Q. How to design analogs for enhanced bioactivity?

Replace the bromine atom with bioisosteres (e.g., trifluoromethyl or ethynyl groups) via palladium-catalyzed cross-coupling. Introduce fluorophenyl or thiazole moieties to improve lipophilicity and target affinity. Validate designs with in silico ADMET profiling and cytotoxicity assays .

Q. How to model anisotropic displacement parameters in crystallography?

ORTEP for Windows visualizes anisotropic displacement ellipsoids, with thermal parameters refined using SHELXL’s "ANIS" command. For high-quality figures, apply ray-tracing in ORTEP and ensure ellipsoids are scaled to 50% probability. Compare results with similar triazole derivatives to identify structural outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.